Astragaloside

Description

Propriétés

IUPAC Name |

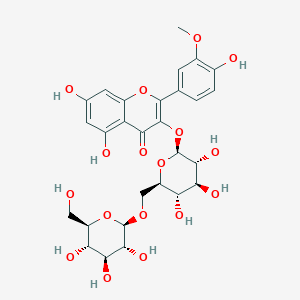

5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O17/c1-40-13-4-9(2-3-11(13)31)25-26(20(35)17-12(32)5-10(30)6-14(17)42-25)45-28-24(39)22(37)19(34)16(44-28)8-41-27-23(38)21(36)18(33)15(7-29)43-27/h2-6,15-16,18-19,21-24,27-34,36-39H,7-8H2,1H3/t15-,16-,18-,19-,21+,22+,23-,24-,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPZLFWVUSQREQH-QDYVESOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H32O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30169811 | |

| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

640.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17429-69-5 | |

| Record name | Astragaloside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017429695 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-1-Benzopyran-4-one, 3-((6-O-beta-D-glucopyranosyl-beta-D-glucopyranosyl)oxy)-5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30169811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isorhamnetin 3-gentiobioside | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5X4V9DGC6L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Astragaloside IV: A Comprehensive Technical Guide on its Biological Properties and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV (AS-IV) is a prominent cycloartane-type triterpene saponin (B1150181) isolated from the dried roots of Astragalus membranaceus, a vital herb in traditional Chinese medicine.[1][2] With a molecular formula of C41H68O14 and a molecular weight of 784.97 g/mol , AS-IV has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.[3] This technical guide provides an in-depth overview of the biological properties of this compound IV, focusing on its anti-inflammatory, antioxidant, cardiovascular, neuroprotective, and anti-cancer effects. The document is designed to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols for key assays, and illustrating the underlying signaling pathways through meticulously crafted diagrams.

Core Biological Properties and Quantitative Effects

This compound IV exerts its therapeutic potential through a multi-targeted approach, influencing a wide array of physiological and pathological processes. The following sections summarize the quantitative effects of AS-IV across its primary biological activities.

Anti-inflammatory and Immunomodulatory Effects

This compound IV has demonstrated significant anti-inflammatory properties by modulating the production of pro-inflammatory cytokines and regulating key inflammatory signaling pathways.[1][3] It can suppress the activation of nuclear factor-kappa B (NF-κB), a central mediator of inflammatory responses.[1] Studies have shown that AS-IV treatment leads to a marked reduction in the serum levels of inflammatory markers. For instance, in a mouse model of lipopolysaccharide (LPS)-induced acute inflammation, pretreatment with AS-IV (10 mg/kg, i.p.) for six days resulted in an 82% inhibition of the increase in serum Monocyte Chemoattractant Protein-1 (MCP-1) and a 49% inhibition of the increase in Tumor Necrosis Factor-alpha (TNF-α).[4] Furthermore, AS-IV has been shown to modulate T-cell responses, including the differentiation of Th17 cells, suggesting its role in autoimmune conditions.[5]

| Parameter | Model/Cell Line | AS-IV Dose/Concentration | Effect | Reference |

| TNF-α | LPS-induced mice | 10 mg/kg | ↓ 49% in serum | [4] |

| IL-6 | LPS-induced ALI rats | 20, 40, 80 mg/kg | ↓ in serum and BALF | [6] |

| IL-1β | LPS-induced ALI rats | 20, 40, 80 mg/kg | ↓ in serum and BALF | [6] |

| NF-κB p65 translocation | High glucose-treated MSCs | Not specified | ↓ | [7] |

Table 1: Quantitative Anti-inflammatory Effects of this compound IV. (↓ indicates a decrease)

Antioxidant Properties

A significant aspect of this compound IV's protective mechanism is its ability to mitigate oxidative stress. It achieves this by enhancing the activity of endogenous antioxidant enzymes and activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the antioxidant response.[8][9] Activation of Nrf2 leads to the upregulation of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT), while reducing levels of malondialdehyde (MDA), a marker of lipid peroxidation.[8][10]

| Parameter | Model/Cell Line | AS-IV Dose/Concentration | Effect | Reference |

| MDA | Calf Small Intestine Epithelial Cells (H2O2-induced) | 25 nM | ↓ | [10] |

| SOD | Calf Small Intestine Epithelial Cells (H2O2-induced) | 25 nM | ↑ | [10] |

| GSH-Px | LO2 cells (PA-treated) | 20, 60, 100 µg/mL | Restored levels | [11] |

| Nrf2 nuclear translocation | H9c2 cells | Not specified | ↑ | [9] |

Table 2: Quantitative Antioxidant Effects of this compound IV. (↑ indicates an increase; ↓ indicates a decrease)

Cardiovascular Protection

This compound IV exhibits robust cardioprotective effects, making it a promising agent for the management of cardiovascular diseases.[12][13][14][15] It improves cardiac function in models of heart failure, reduces myocardial infarct size, and attenuates cardiac hypertrophy and fibrosis.[12][16] In a rat model of chronic heart failure, oral administration of AS-IV (0.1, 0.3, and 1.0 mg/kg/day) attenuated the decline in fractional shortening and significantly increased the peak derivatives of left ventricle pressure (dp/dt).[12]

| Parameter | Model | AS-IV Dose | Effect | Reference |

| Fractional Shortening (FS) | Rat model of CHF | 0.1, 0.3, 1.0 mg/kg/day | Attenuated decline | [12] |

| Left Ventricular Ejection Fraction (LVEF) | Rat model of CHF | 30, 60 mg/kg/day | ↑ | [13] |

| Left Ventricular Systolic Pressure (LVSP) | Rat model of CHF | 1.0 mg/kg/day | Attenuated decrease | [12] |

| Infarct Size | Rat model of heart failure | 1 mg/kg/day | ↓ (from 39.11% to 20.69%) | [9] |

Table 3: Quantitative Effects of this compound IV on Cardiac Function. (↑ indicates an increase; ↓ indicates a decrease)

Neuroprotective Effects

The neuroprotective properties of this compound IV have been extensively documented, particularly in the context of cerebral ischemia-reperfusion injury.[5][17][18][19] It reduces cerebral infarct volume, improves neurological outcomes, and inhibits neuronal apoptosis.[17][18] In a rat model of middle cerebral artery occlusion/reperfusion (MCAO/R), AS-IV treatment (20 mg/kg) reduced the cerebral infarct volume from 25.79% to 16.54%.[18] These effects are mediated, in part, by the regulation of apoptosis-related proteins, such as increasing the Bcl-2/Bax ratio.[20]

| Parameter | Model | AS-IV Dose | Effect | Reference |

| Cerebral Infarct Volume | Rat MCAO/R model | 20 mg/kg | ↓ from 25.79% to 16.54% | [18] |

| Neurological Score | Rat MCAO/R model | 20 mg/kg | Improved | [18] |

| Bcl-2 expression | HG-stimulated podocytes | 50, 100, 200 µg/ml | ↑ mRNA expression | [20] |

| Bax expression | HG-stimulated podocytes | 50, 100, 200 µg/ml | Restored mRNA expression | [20] |

| Cleaved Caspase-3 | HG-stimulated podocytes | 50, 100, 200 µg/ml | ↓ protein expression | [20] |

Table 4: Quantitative Neuroprotective Effects of this compound IV. (↑ indicates an increase; ↓ indicates a decrease)

Anti-Cancer Activity

This compound IV has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines.[2][21][22] It can induce cell cycle arrest and enhance the chemosensitivity of cancer cells to conventional chemotherapeutic agents.[2][23] The anti-cancer activity of AS-IV is often quantified by its half-maximal inhibitory concentration (IC50).

| Cell Line | Cancer Type | AS-IV IC50 | Chemosensitizing Effect (Drug) | Reference |

| MDA-MB-231/ADR | Triple-Negative Breast Cancer | N/A | ↓ IC50 of Gemcitabine (from 250.78 to 45.45 µmol/L) | [23] |

| MDA-MB-231/ADR | Triple-Negative Breast Cancer | N/A | ↓ IC50 of Adriamycin (from 22.71 to 2.89 µg/mL) | [23] |

| SW620 | Colorectal Cancer | Not specified | Inhibited proliferation | [21] |

| HCT116 | Colorectal Cancer | Not specified | Inhibited proliferation | [21] |

| SW962 | Vulvar Squamous Cancer | 200–800 μg/mL | Increased mortality | [22] |

Table 5: Anti-Cancer Activity of this compound IV. (N/A: Not available as a direct IC50 for AS-IV alone in this study, but its chemosensitizing effect is quantified)

Key Signaling Pathways Modulated by this compound IV

The multifaceted biological activities of this compound IV are orchestrated through its interaction with several critical intracellular signaling pathways. Understanding these pathways is paramount for elucidating its mechanism of action and for the development of targeted therapeutics.

NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response. This compound IV inhibits the activation of this pathway, thereby downregulating the expression of numerous pro-inflammatory genes.[1] It can achieve this by preventing the degradation of IκBα, the inhibitory subunit of NF-κB, thus sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus. Some studies also suggest that AS-IV can modulate upstream regulators of NF-κB, such as Toll-like receptor 4 (TLR4).[7][24]

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in various diseases, including cancer and metabolic disorders. This compound IV has been shown to modulate this pathway, often leading to the inhibition of cell proliferation and the induction of autophagy.[17][25][26][27] For instance, in the context of liver cirrhosis, AS-IV was found to decrease the expression ratios of p-PI3K/PI3K, p-Akt/Akt, and p-mTOR/mTOR, thereby inhibiting the inflammatory response and collagen expression.[25]

Nrf2/HO-1 Antioxidant Pathway

The Nrf2/HO-1 pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm. Upon exposure to oxidative stress or in the presence of activators like this compound IV, Nrf2 dissociates from Keap1 and translocates to the nucleus.[8][9][28] In the nucleus, it binds to the Antioxidant Response Element (ARE) in the promoter regions of antioxidant genes, leading to the transcription of protective enzymes like HO-1, SOD, and CAT.[8][10]

Detailed Experimental Protocols

To facilitate the replication and further investigation of the biological effects of this compound IV, this section provides detailed methodologies for key experiments cited in the literature.

Cerebral Ischemia/Reperfusion Model (MCAO/R) in Rats

This in vivo model is crucial for studying the neuroprotective effects of this compound IV.

-

Animal Preparation: Male Sprague-Dawley rats (250-300g) are acclimatized for at least one week with free access to food and water.

-

Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., chloral (B1216628) hydrate, 350 mg/kg, intraperitoneally).

-

Surgical Procedure:

-

Place the rat in a supine position and make a midline cervical incision.

-

Carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal end of the ECA and the proximal end of the CCA.

-

Insert a nylon monofilament (e.g., 4-0) with a rounded tip into the ICA via the ECA stump.

-

Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

-

After the desired occlusion period (e.g., 2 hours), gently withdraw the filament to allow for reperfusion.

-

-

Drug Administration: this compound IV, dissolved in saline, is typically administered intravenously or intraperitoneally at the onset of reperfusion.

-

Outcome Measures:

-

Neurological Deficit Scoring: Evaluate neurological deficits at various time points post-reperfusion using a standardized scale.

-

Infarct Volume Measurement: At the end of the experiment, sacrifice the animals, and slice the brains for 2,3,5-triphenyltetrazolium chloride (TTC) staining to visualize and quantify the infarct area.

-

TTC Staining for Cerebral Infarct Volume

This histochemical staining method is used to differentiate between viable and infarcted brain tissue.[29][30]

-

Brain Tissue Preparation: Following sacrifice, rapidly remove the brain and chill it at -20°C for 20-30 minutes to firm the tissue.

-

Slicing: Slice the brain into 2 mm thick coronal sections.

-

Staining:

-

Prepare a 2% TTC solution in phosphate-buffered saline (PBS).

-

Immerse the brain slices in the TTC solution and incubate at 37°C for 15-30 minutes in the dark.

-

-

Fixation: After staining, fix the slices in 4% paraformaldehyde.

-

Image Analysis:

-

Acquire digital images of the stained slices.

-

Viable tissue will stain red, while the infarcted tissue will remain unstained (white).

-

Use image analysis software to calculate the infarct area for each slice and sum the areas to determine the total infarct volume.

-

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This technique is used to quantify the expression levels of key proteins in a signaling pathway.

-

Protein Extraction: Homogenize cells or tissues in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR overnight at 4°C. Typical antibody dilutions range from 1:500 to 1:2000.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometrically quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Immunofluorescence Staining for NF-κB p65 Nuclear Translocation

This method visualizes the subcellular localization of proteins, providing insights into their activation state.[6][25]

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with this compound IV and/or an inflammatory stimulus (e.g., LPS).

-

Fixation and Permeabilization:

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking: Block non-specific binding sites with 1% BSA in PBST (PBS with 0.1% Tween 20) for 30 minutes.

-

Antibody Incubation:

-

Incubate the cells with a primary antibody against NF-κB p65 (e.g., rabbit anti-p65) diluted in 1% BSA in PBST overnight at 4°C.

-

Wash the cells with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated goat anti-rabbit IgG) for 1-2 hours at room temperature in the dark.

-

-

Nuclear Staining: Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).

-

Imaging: Mount the coverslips on microscope slides and visualize the fluorescence using a confocal or fluorescence microscope. Nuclear translocation of p65 will be observed as an increase in green fluorescence within the blue-stained nuclei.

Conclusion

This compound IV is a pharmacologically versatile saponin with a broad spectrum of biological activities. Its potent anti-inflammatory, antioxidant, cardioprotective, neuroprotective, and anti-cancer properties are well-supported by a growing body of scientific evidence. The mechanisms underlying these effects are complex and involve the modulation of multiple key signaling pathways, including NF-κB, PI3K/Akt/mTOR, and Nrf2/HO-1. This technical guide provides a comprehensive resource for researchers and drug development professionals, summarizing the quantitative effects of this compound IV, detailing essential experimental protocols, and illustrating its molecular mechanisms of action. Further research is warranted to fully elucidate the therapeutic potential of this compound IV and to translate these promising preclinical findings into clinical applications.

References

- 1. This compound IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound IV-induced Nrf2 nuclear translocation ameliorates lead-related cognitive impairments in mice [ouci.dntb.gov.ua]

- 5. rsc.org [rsc.org]

- 6. niehs.nih.gov [niehs.nih.gov]

- 7. This compound IV attenuates Toll-like receptor 4 expression via NF-κB pathway under high glucose condition in mesenchymal stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound IV Attenuates Chronic Prostatitis by Activating Keap1/Nrf2/HO-1 Pathway: Suppressing Ferroptosis and Enhancing Antioxidant Defense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The role of Nrf2 in this compound IV-mediated antioxidative protection on heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound IV Protects Against Oxidative Stress in Calf Small Intestine Epithelial Cells via NFE2L2-Antioxidant Response Element Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound IV Alleviates Liver Inflammation, Oxidative Stress and Apoptosis to Protect Against Experimental Non-Alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of this compound IV on heart failure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound IV inhibits ventricular remodeling and improves fatty acid utilization in rats with chronic heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound IV attenuates cardiac hypertrophy in rats born from mothers with intrauterine hypoxia through the PKCβII/Egr‑1 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect of this compound IV on improving cardiac function in rats with heart failure: a preclinical systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound IV Exerts a Myocardial Protective Effect against Cardiac Hypertrophy in Rats, Partially via Activating the Nrf2/HO-1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound-IV promotes autophagy via the Akt/mTOR pathway to improve cellular lipid deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fivephoton.com [fivephoton.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | this compound IV, as a potential anticancer agent [frontiersin.org]

- 23. Astragalus IV Undermines Multi-Drug Resistance and Glycolysis of MDA-MB-231/ADR Cell Line by Depressing hsa_circ_0001982-miR-206/miR-613 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound IV ameliorates Parkinson's disease by inhibiting TLR4/NF-κB-dependent neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. 2.9. Immunofluorescence Assay for NF-κB p65 [bio-protocol.org]

- 26. This compound IV combating liver cirrhosis through the PI3K/Akt/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. This compound IV-induced Nrf2 nuclear translocation ameliorates lead-related cognitive impairments in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. An optimized triphenyltetrazolium chloride method for identification of cerebral infarcts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Astragaloside IV Signaling Pathways in Cancer Cells: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV (AS-IV) is a major bioactive saponin (B1150181) extracted from the dried root of Astragalus membranaceus, a herb widely utilized in traditional Chinese medicine.[1][2] Emerging evidence has established AS-IV as a potent multi-target agent with significant pharmacological activities, including anti-inflammatory, immunomodulatory, and anti-cancer effects.[2][3][4] In oncology, AS-IV has been demonstrated to inhibit tumor proliferation, invasion, and metastasis across a variety of cancer types, including lung, breast, colorectal, gastric, and liver cancers.[1][5]

The primary anti-neoplastic mechanisms of AS-IV involve the modulation of a complex network of intracellular signaling pathways critical for cancer cell survival, growth, and dissemination.[1][4][6] This technical guide provides an in-depth overview of the core signaling pathways targeted by this compound IV in cancer cells. It summarizes key quantitative findings, details common experimental protocols for investigating its effects, and presents visual diagrams of the molecular cascades involved to support further research and drug development efforts.

Core Signaling Pathways Modulated by this compound IV

AS-IV exerts its anti-tumor effects not through a single mechanism but by intervening at multiple critical nodes within interconnected signaling networks. The following sections detail its impact on the most significant of these pathways.

PI3K/AKT/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (B549165) (mTOR) pathway is a central regulator of cell proliferation, survival, and metabolism, and its hyperactivation is a hallmark of many cancers.[7] this compound IV has been shown to be a potent inhibitor of this cascade.[1][7] It suppresses the phosphorylation and subsequent activation of key components including PI3K, AKT, and mTOR in various cancer cells, such as cervical and breast cancer.[1][8][9] This inhibition leads to decreased cell growth, proliferation, and survival.[1][7] In gastric cancer cells, AS-IV blocks TGF-β1-induced epithelial-mesenchymal transition (EMT) by interfering with the PI3K/Akt/NF-κB signaling pathway.[5][10]

Caption: AS-IV inhibits the PI3K/AKT/mTOR signaling cascade.

MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including the Extracellular signal-Regulated Kinase (ERK) cascade, is crucial for transmitting extracellular signals to the nucleus to control gene expression related to proliferation, differentiation, and invasion.[5][6] Dysregulation of this pathway is common in cancer. AS-IV has been shown to inhibit the MAPK/ERK pathway in glioma and gastric cancer cells.[5][11] In breast cancer, AS-IV suppresses invasion by downregulating Vav3, which in turn blocks the Rac1/MAPK signaling pathway and reduces the expression of matrix metalloproteinases (MMP-2, MMP-9).[5][12] Furthermore, co-treatment of AS-IV with chemotherapy agents like Taxol can lower ERK and JNK activation, contributing to chemosensitization.[5][6]

Caption: AS-IV suppresses the MAPK/ERK pathway, inhibiting invasion.

Intrinsic Apoptosis Pathway

A key strategy of cancer cells is to evade apoptosis (programmed cell death). AS-IV effectively counters this by inducing the intrinsic, or mitochondrial, pathway of apoptosis.[1] This is primarily achieved by modulating the balance of the Bcl-2 family of proteins.[2] AS-IV treatment upregulates the expression of the pro-apoptotic protein Bax while downregulating the anti-apoptotic protein Bcl-2.[1][13][14] This shift in the Bax/Bcl-2 ratio increases mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm.[1][15] Cytochrome c then activates a caspase cascade, including initiator caspase-9 and effector caspase-3, culminating in apoptotic cell death.[1][15] This effect has been observed in non-small cell lung cancer (NSCLC), colorectal cancer, and hepatocellular carcinoma cells.[1][2][15]

Caption: AS-IV promotes apoptosis via the intrinsic mitochondrial pathway.

Other Key Pathways

AS-IV's influence extends to several other oncogenic pathways:

-

Wnt/β-catenin Pathway: AS-IV can inhibit this pathway, which is critical for cancer cell proliferation and stemness. This inhibition is often mediated through the Akt/GSK-3β axis, where AS-IV's suppression of Akt leads to the activation of GSK-3β, which in turn promotes the degradation of β-catenin.[1][13][14]

-

TGF-β-Mediated EMT: AS-IV inhibits the process of epithelial-mesenchymal transition (EMT), a key step in metastasis, by interfering with TGF-β signaling.[1][8][16] In gastric and cervical cancer cells, this is achieved by blocking downstream mediators like PI3K/Akt/NF-κB.[1][10]

-

AMPK Signaling: In the tumor microenvironment, AS-IV can modulate macrophage polarization by inhibiting the AMPK signaling pathway in M2-polarized macrophages, thereby reducing their pro-tumoral activities like promoting invasion and angiogenesis.[3][17]

Summary of AS-IV Effects Across Cancer Types

The anti-cancer activity of this compound IV has been documented across a wide range of malignancies. The following table summarizes key findings, highlighting the affected cell lines, pathways, and observed outcomes.

| Cancer Type | Cell Line(s) | AS-IV Concentration | Signaling Pathway(s) Affected | Key Outcomes & Citations |

| Non-Small Cell Lung Cancer (NSCLC) | A549, H1299, HCC827 | 3-24 ng/mL | Akt/GSK-3β/β-catenin, Apoptosis | Inhibition of proliferation and migration; induction of apoptosis.[1][13][14] |

| Breast Cancer | MDA-MB-231 | In vitro & 50 mg/kg in vivo | Vav3/Rac1/MAPK | Inhibition of cell viability and invasion; downregulation of MMP-2 and MMP-9.[3][12] |

| Colorectal Cancer (CRC) | SW620, HCT116, HT29, SW480 | Dosedependent in vitro | Intrinsic Apoptosis, p21 | G0/G1 cell cycle arrest; induction of apoptosis via caspase activation.[1][15] |

| Gastric Cancer | MGC-803, SGC7901 | Dosedependent in vitro | PI3K/Akt/NF-κB, MAPK/ERK | Inhibition of TGF-β1-induced EMT, invasion, and migration.[5][10][16] |

| Glioma | U251, A172 | 20-50 mg/mL | MAPK/ERK, PI3K/AKT | Inhibition of proliferation, migration, and invasion; cell cycle arrest.[11][18] |

| Cervical Cancer | SiHa | 50–800 µg/mL | TGF-β1, PI3K, MAPK | Suppression of invasion and metastasis by interfering with EMT.[1][3][8] |

| Hepatocellular Carcinoma (HCC) | SK-Hep1, Hep3B, HepG2 | Dosedependent in vitro | Apoptosis, Akt/GSK-3β/β-catenin | Reduction of cell viability; activation of extrinsic and intrinsic apoptosis.[1][5] |

| Pancreatic Cancer | PANC-1, SW1990 | Dosedependent in vitro | PERK/ATF4/CHOP, Apoptosis | Suppression of proliferation and migration; induction of apoptosis via ER stress.[19][20] |

Key Experimental Methodologies

The investigation of AS-IV's effects on cancer cells employs a range of standard molecular and cellular biology techniques. Below are generalized protocols for key experiments cited in the literature.

Cell Culture and Treatment

Cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells are seeded and allowed to adhere overnight before being treated with various concentrations of AS-IV (or vehicle control, e.g., DMSO) for specified time periods (e.g., 24, 48 hours).

Cell Proliferation and Viability Assay (CCK-8)

-

Seeding: Plate cells (e.g., 5 x 10³ cells/well) in a 96-well plate and incubate overnight.

-

Treatment: Replace the medium with fresh medium containing serial dilutions of AS-IV and incubate for 24-48 hours.[15][21]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control group.

Cell Migration and Invasion Assays

-

Wound Healing Assay:

-

Grow cells to a confluent monolayer in a 6-well plate.

-

Create a linear scratch (wound) across the monolayer with a sterile pipette tip.

-

Wash with PBS to remove detached cells and add fresh medium with or without AS-IV.

-

Capture images of the wound at 0 hours and a later time point (e.g., 24 hours).

-

Measure the wound closure area to quantify cell migration.[19][20]

-

-

Transwell Assay:

-

For invasion assays, coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel. For migration, no coating is needed.

-

Seed cancer cells in serum-free medium into the upper chamber.

-

Add medium containing 10% FBS (as a chemoattractant) to the lower chamber. Add AS-IV to either or both chambers.

-

Incubate for 24-48 hours.

-

Remove non-migrated cells from the top of the insert. Fix and stain the cells that have migrated/invaded to the bottom surface.

-

Count the stained cells under a microscope to determine the extent of migration or invasion.[8][12]

-

Protein Expression Analysis (Western Blotting)

-

Lysis: Treat cells with AS-IV, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration using a BCA assay.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, total-AKT, Bax, Bcl-2, Caspase-3, β-actin) overnight at 4°C.

-

Washing & Secondary Antibody: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[13][18]

Caption: A generalized workflow for in vitro analysis of AS-IV.

Conclusion

This compound IV is a promising natural compound that exhibits significant anti-cancer properties by modulating multiple, interconnected signaling pathways essential for tumorigenesis. Its ability to concurrently inhibit pro-survival and pro-metastatic cascades like PI3K/AKT/mTOR and MAPK/ERK, while simultaneously promoting the intrinsic apoptosis pathway, underscores its potential as a multi-target therapeutic agent. Furthermore, its capacity to enhance the efficacy of conventional chemotherapies suggests a valuable role in combination treatment strategies.[1][5] The comprehensive data and methodologies presented in this guide serve as a foundational resource for scientists dedicated to exploring and harnessing the full therapeutic potential of this compound IV in cancer treatment.

References

- 1. Anticancer effects and mechanisms of this compound-IV - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound IV, as a potential anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound IV, as a potential anticancer agent [frontiersin.org]

- 4. Molecular mechanisms of this compound‑IV in cancer therapy (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Molecular mechanisms of this compound-IV in cancer therapy (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. This compound IV combating liver cirrhosis through the PI3K/Akt/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound IV inhibits the invasion and metastasis of SiHa cervical cancer cells via the TGF‑β1‑mediated PI3K and MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of this compound IV on treatment of breast cancer cells execute possibly through regulation of Nrf2 via PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound IV inhibits TGF-β1-induced epithelial-mesenchymal transition through inhibition of the PI3K/Akt/NF-κB pathway in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound IV inhibits breast cancer cell invasion by suppressing Vav3 mediated Rac1/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound IV Inhibits the Progression of Non-Small Cell Lung Cancer Through the Akt/GSK-3β/β-Catenin Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound IV Inhibits the Progression of Non-Small Cell Lung ...: Ingenta Connect [ingentaconnect.com]

- 15. imrpress.com [imrpress.com]

- 16. This compound in cancer chemoprevention and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 17. This compound IV inhibits lung cancer progression and metastasis by modulating macrophage polarization through AMPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. This compound IV promotes the apoptosis of pancreatic cancer cells by activating endoplasmic reticulum stress through the PERK/ATF4/CHOP signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. This compound IV-loaded zeolitic imidazolate framework-8 based on supercritical fluid as anti-solvent technology to improve bioavailability and anti-tumor activity against non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Discovery, Isolation, and Purification of Astragaloside IV from Astragalus membranaceus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragalus membranaceus (Fisch.) Bge., known as Huangqi in traditional Chinese medicine, is a perennial plant whose dried roots are used for their significant medicinal properties.[1] Among its various bioactive components, including polysaccharides and flavonoids, astragalosides are of primary interest.[2] Astragaloside IV (AS-IV), a cycloartane-type triterpene glycoside, is recognized as one of the most important and biologically active saponins (B1172615) in the plant.[2][3] It serves as a key marker for the quality assessment of Astragalus membranaceus and its derived products.[3][4][5] The content of AS-IV in the raw herb is relatively low, typically around 0.04%, which makes its extraction and purification a challenging yet critical process for research and pharmaceutical development.[1]

AS-IV has demonstrated a wide array of pharmacological effects, including potent anti-inflammatory, antioxidant, neuroprotective, and cardioprotective properties.[2][3][6] These therapeutic potentials are attributed to its ability to modulate various cellular signaling pathways.[2][6] This guide provides an in-depth overview of the physicochemical properties of this compound IV, detailed experimental protocols for its isolation and purification, methods for its quantitative analysis, and a look into the key signaling pathways it modulates.

Physicochemical Properties of this compound IV

This compound IV is a tetracyclic triterpenoid (B12794562) saponin (B1150181) characterized by a lanolin ester alcohol structure.[3][5] Its solubility and molecular characteristics are fundamental to the design of effective extraction and purification strategies. While poorly soluble in water, it is readily soluble in organic solvents like methanol (B129727), ethanol (B145695), and acetone.[2][3]

| Property | Value | References |

| Molecular Formula | C₄₁H₆₈O₁₄ | [2][3] |

| Molecular Weight | 784.97 g/mol | [2][3] |

| CAS Number | 84687-43-4 | [2] |

| Structure | Cycloartane-type triterpene glycoside | [6][7] |

| Appearance | White powder | [8] |

| Solubility | Readily soluble in methanol, ethanol, acetone; Poorly soluble in water. | [2][3] |

Experimental Protocols: Isolation and Purification

The isolation of high-purity this compound IV from the complex matrix of Astragalus membranaceus root is a multi-step process involving extraction, partitioning, and chromatography.

Extraction

The initial step involves extracting crude saponins from the dried and pulverized plant material. Various techniques have been developed to optimize the yield of AS-IV.

Method 1: Methanol Sonication

-

Protocol:

-

Weigh 0.5 g of finely pulverized Astragalus membranaceus roots.

-

Add 18 mL of HPLC-grade methanol to the sample in a 20-mL vial.

-

Sonicate the mixture at 25–30°C for 30 minutes.

-

Filter the mixture through Whatman #40 filter paper into a flask.

-

Return the residue to the vial, add another 18 mL of methanol, and repeat the sonication process.

-

Combine the filtrates for further processing.[7]

-

Method 2: Enzyme-Assisted Homogenate Extraction

-

Protocol:

-

Prepare an enzyme solution by dissolving a mixture of cellulase, pectinase, and β-glucosidase in warm water.

-

Mix the pulverized Astragalus root with the enzyme solution at a solid-liquid ratio of 1:10 to 1:20 (g:mL).

-

Subject the mixture to continuous homogenization for 0.5–2 minutes, repeating 1–3 times.

-

Transfer the homogenate to a shaker and incubate at 25–40°C for 12–24 hours to allow for enzymatic hydrolysis, which can increase the yield of AS-IV.[1]

-

Method 3: Desorption-Decompression Internal Boiling

-

Protocol:

-

Pre-soak pulverized Astragalus powder in a small amount of 60%-80% ethanol at 30-50°C for 30 minutes.

-

Add a larger volume (6-12 times the material mass) of 5%-20% ethanol-water solution heated to 50-80°C.

-

Reduce the pressure inside the extraction vessel to 0.02–0.03 MPa to induce internal boiling at a lower temperature.

-

Extract for 1-4 minutes and repeat the process 2-4 times. This method reduces extraction temperature and time, minimizing impurity content.[9]

-

Purification

After extraction, the crude extract undergoes several purification steps to isolate AS-IV from other astragalosides and impurities.

Step 1: Alkali Treatment and Liquid-Liquid Extraction

-

Protocol:

-

Concentrate the crude extract under reduced pressure to remove the extraction solvent.

-

Redissolve the residue in water and add an alkaline solution (e.g., sodium hydroxide, ammonia (B1221849) water) to adjust the pH.[1][10] This step can hydrolyze other astragalosides into AS-IV, increasing the final yield.[11]

-

Perform liquid-liquid extraction using a non-polar solvent like petroleum ether or n-hexane to remove lipids and pigments. Discard the organic phase.[10]

-

Subsequently, perform liquid-liquid extraction with n-butanol 3-5 times.[1] this compound IV will partition into the n-butanol phase.

-

Combine the n-butanol fractions and concentrate to dryness.[1]

-

Step 2: Chromatographic Separation

-

Protocol:

-

Macroporous Resin Chromatography: Dissolve the dried n-butanol extract in an appropriate solvent and load it onto a macroporous adsorption resin column. Wash the column with water to remove sugars and other polar impurities, then elute with increasing concentrations of ethanol. Collect the fractions containing AS-IV.[1]

-

Silica (B1680970) Gel Column Chromatography: Further purify the enriched fractions on a normal-phase silica gel column. Elute with a solvent system such as ethyl acetate/n-butanol/water to separate AS-IV from other closely related saponins.[1]

-

High-Speed Countercurrent Chromatography (HSCCC): For high-purity separation, HSCCC is an effective technique. A two-phase solvent system of ethyl acetate/n-butanol/water (e.g., 4.2:0.8:5, v/v) can be used. The crude extract is injected into the column, and separation is achieved based on the differential partitioning of components between the two liquid phases.[12][13]

-

Step 3: Recrystallization

-

Protocol:

-

Evaporate the purified fractions containing AS-IV to dryness.

-

Dissolve the residue in a minimal amount of hot methanol or ethanol.

-

Allow the solution to cool slowly at low temperatures to induce crystallization.

-

Collect the crystals by filtration to obtain AS-IV with a purity often exceeding 95-99%.[1][10]

-

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow Diagram

Caption: General Workflow for Isolation and Purification of this compound IV.

Signaling Pathway Diagrams

This compound IV exerts its pharmacological effects by modulating key cellular signaling pathways. Its anti-inflammatory and cell-protective effects are often linked to the inhibition of the NF-κB pathway and regulation of the PI3K/Akt/mTOR pathway.[2][14][15][16]

Caption: PI3K/Akt/mTOR Signaling Pathway Modulation by AS-IV.

Caption: NF-κB Signaling Pathway Inhibition by AS-IV.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the quantitative determination of this compound IV. Due to AS-IV's weak UV chromophore, an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) is preferred for sensitive and accurate quantification.[7][17]

| Parameter | HPLC-ELSD Method 1 | HPLC-ELSD Method 2 | HPLC-MS/MS |

| Column | Zorbax Eclipse XDB C₁₈ | Inertsil ODS3 (5 µm), 4.6 mm x 250 mm | ACQUITY C₁₈ (1.7 µm), 2.1 x 100 mm |

| Mobile Phase | Acetonitrile and Water (gradient) | Acetonitrile:Water (35:65) | Acetonitrile and 0.1% Formic Acid in Water (gradient) |

| Flow Rate | Not specified | 1.5 mL/min | 0.3 mL/min |

| Detector | ELSD (Evap. Temp: 43°C, Nebulizer Gas: 3.4 bar) | ELSD (Evap. Temp: 100°C, Nebulizer Exhaust: 60) | Tandem Mass Spectrometry (MS/MS) |

| Detection Limit | 40 ng (on-column) | Not specified | 5-10 ng/mL (in plasma) |

| Linear Range | Not specified | 4.58 - 22.91 µg | 5 - 5000 ng/mL (in plasma) |

| Average Recovery | Not specified | 100.4% (RSD=4.27%) | >89% (from plasma) |

| References | [7] | [18] | [11][19] |

Summary of Purity and Yield

The efficiency of the isolation process is determined by the final yield and purity of AS-IV. While yield can vary significantly based on the source of the plant material and the extraction method, modern multi-step protocols consistently produce high-purity compounds suitable for pharmacological studies.

| Method | Final Purity | Yield | Reference |

| Enzyme-assisted extraction, chromatography, and recrystallization | > 95% | > 0.08% | [1] |

| High-Speed Countercurrent Chromatography (HSCCC) | 96.95% | 55.9 mg from 400 mg crude extract | [12] |

| Alkali hydrolysis, chromatography, and recrystallization | > 97-99% | Not specified | [10] |

| Ammonia extraction with optimized conditions | Not specified | ~2.62 mg/g (0.26%) | [11][20] |

Conclusion

The discovery and isolation of this compound IV from Astragalus membranaceus is a sophisticated process that has been refined over years of research. The development of advanced extraction techniques, such as enzyme-assisted and pressure-controlled methods, combined with powerful chromatographic separations like HSCCC, has enabled the production of high-purity AS-IV. Accurate and sensitive analytical methods, primarily HPLC coupled with ELSD or MS, are crucial for quality control and pharmacokinetic studies. The availability of pure this compound IV is essential for elucidating its mechanisms of action, particularly its modulation of critical signaling pathways like PI3K/Akt/mTOR and NF-κB, and for advancing its potential as a therapeutic agent in the treatment of a wide range of diseases.

References

- 1. CN101775056B - Method for extracting, separating and purifying this compound IV from Astragalus mongholicus - Google Patents [patents.google.com]

- 2. Review of the pharmacological effects of this compound IV and its autophagic mechanism in association with inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Effects of this compound IV: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacological Effects of this compound IV: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound IV derived from Astragalus membranaceus: A research review on the pharmacological effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. mdpi.com [mdpi.com]

- 9. CN105399795B - Method for extracting this compound from radix astragali - Google Patents [patents.google.com]

- 10. CN102093456B - Method for extracting this compound IV from astragalus - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. researchgate.net [researchgate.net]

- 14. Anticancer effects and mechanisms of this compound-IV - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound-IV promotes autophagy via the Akt/mTOR pathway to improve cellular lipid deposition - PMC [pmc.ncbi.nlm.nih.gov]

- 17. scispace.com [scispace.com]

- 18. Study on extraction and HPLC method of this compound IV [journal11.magtechjournal.com]

- 19. Quantitative determination of this compound IV, a natural product with cardioprotective activity, in plasma, urine and other biological samples by HPLC coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Extraction Optimization of this compound IV by Response Surface Methodology and Evaluation of Its Stability during Sterilization and Storage - PubMed [pubmed.ncbi.nlm.nih.gov]

Astragaloside IV and Telomerase Activation: A Technical Guide for Researchers

Introduction

Astragaloside IV (AS-IV) is a triterpenoid (B12794562) saponin (B1150181) isolated from the dried root of Astragalus membranaceus, a herb with a long history in traditional Chinese medicine.[1][2] In recent years, AS-IV has garnered significant scientific interest for its potential anti-aging properties, primarily attributed to its ability to activate telomerase.[3][4] Telomeres are protective nucleoprotein caps (B75204) at the ends of eukaryotic chromosomes that shorten with each cell division, acting as a biological clock for cellular aging.[3][5] Telomerase, a reverse transcriptase that adds telomeric repeats to chromosome ends, counteracts this shortening.[5] The activation of telomerase is a key strategy in combating cellular senescence and age-related diseases. This guide provides an in-depth technical overview of the research on this compound IV's role in telomerase activation, tailored for researchers, scientists, and drug development professionals.

Core Mechanism: Telomerase Activation and Key Signaling Pathways

This compound IV has been shown to enhance telomerase activity across various cell types, thereby delaying cellular senescence and protecting cells from apoptosis.[[“]][7][8][9] This activation is not a standalone event but is mediated through the modulation of complex intracellular signaling cascades.

The Src/MEK/ERK Signaling Pathway

A primary mechanism through which AS-IV and its related compound, cycloastragenol (B1669396) (CAG), activate telomerase is via the Src/MEK/ERK pathway.[[“]][7][10][11] Treatment with AS-IV has been observed to induce the phosphorylation of Extracellular Signal-Regulated Kinase (ERK) in a time- and dose-dependent manner in multiple cell lines, including human embryonic kidney (HEK293) cells and keratinocytes.[10][11][12] The activation of this cascade is crucial for upregulating the expression of telomerase reverse transcriptase (hTERT), the catalytic subunit of the telomerase enzyme.[10]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-Kinase (PI3K)/Akt pathway is another critical route for AS-IV's pro-survival and anti-senescence effects. In human umbilical vein endothelial cells (HUVECs), AS-IV has been shown to promote proliferation and angiogenic activity by activating this pathway.[13] Activation of Akt can lead to the phosphorylation of the hTERT subunit, enhancing telomerase enzymatic activity and contributing to cellular longevity.[13]

Other Modulated Pathways

Research also indicates that AS-IV can influence other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK), Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT), and CREB signaling pathways to increase telomerase expression.[7][14] This multi-pathway modulation underscores the pleiotropic effects of AS-IV in maintaining cellular health.

Quantitative Data on this compound IV Efficacy

The following tables summarize the quantitative effects of this compound IV and related compounds on telomerase activity, telomere length, and markers of cellular senescence from various studies.

Table 1: In Vitro Effects on Telomerase Activity and hTERT Expression

| Compound/Product | Cell Type | Concentration | Incubation Time | Effect on Telomerase Activity / hTERT | Reference |

| This compound IV (AS-IV) | Rat Nucleus Pulposus Cells (NPCs) | 3 µM, 5 µM | 72 hours | Upregulated TERT mRNA and protein expression vs. high-glucose control. | [8] |

| Cycloastragenol (CAG) | Rat Nucleus Pulposus Cells (NPCs) | 3 µM, 5 µM | 72 hours | Upregulated TERT mRNA and protein expression vs. high-glucose control. | [8] |

| AS-IV & CAG | Human Embryonic Kidney (HEK293) | Increasing concentrations | N/A | Dose-dependent increase in telomerase activity. | [10][12] |

| TA-65 (this compound IV) | Human CD8+ T-cells | N/A | N/A | 1.3 to 3.3-fold increase in telomerase activity vs. controls. | [5][15] |

| Nutrient 4 (contains CAG) | Human Peripheral Blood Mononuclear Cells | 12.8 µg/ml | N/A | Up to 4.3-fold increase in telomerase activity vs. untreated cells. | [16][17] |

Table 2: Effects on Telomere Length

| Compound/Product | Study Type | Participants / Model | Dosage / Concentration | Duration | Key Finding | Reference |

| Astragalus-based supplement (contains AS-IV & CAG) | Human Clinical Trial | 40 healthy volunteers (avg. age 56) | 2 capsules/day | 6 months | Median telomere length increased from 9.805 kbp to 10.507 kbp. | [18] |

| Astragalus-based supplement (ASTCOQ02) | Human Clinical Trial | 40 healthy volunteers | N/A | 6 months | Significant increase in median and short telomere length; decreased percentage of short telomeres. | [5][15][19] |

| AS-IV & CAG | In Vitro | Rat Nucleus Pulposus Cells (NPCs) | 3 µM, 5 µM | 72 hours | Significantly increased relative telomere length vs. high-glucose control. | [8] |

| Anti-aging face cream (contains AS-IV) | Human Clinical Trial | 13 participants | Daily application | 4 weeks | Average median telomere length in skin samples increased (5342 bp vs. 4616 bp in control). | [20] |

Table 3: Effects on Cellular Senescence Markers

| Compound | Cell Type / Model | Stressor | Concentration | Effect | Reference |

| This compound IV | Rat Nucleus Pulposus Cells | High Glucose (50 mM) | 3 µM, 5 µM | Downregulated senescence marker p16 expression. | [8][21] |

| This compound IV | Human Umbilical Vein Endothelial Cells (HUVECs) | D-Galactose (40 g/L) | 200 µmol/L | Reduced SA-β-Gal positive cells; inhibited p21 and p53 expression. | [22] |

| This compound IV | Hepatic Stellate Cells (HSC-T6) | PDGF-BB | 20, 40 µg/ml | Upregulated SA-β-Gal activity, p21, and p53, inducing senescence in activated fibrotic cells. | [23] |

| This compound IV | Rat Brain Cells | Radiation | N/A | Reduced SA-β-Gal positive cells and cells arrested in G1 phase. | [24] |

Note: The effect of AS-IV on senescence can be context-dependent. While it generally protects healthy cells from premature senescence, it can induce senescence in activated, disease-state cells like hepatic stellate cells, which is a beneficial therapeutic effect in the context of fibrosis.[23]

Key Experimental Protocols

Detailed and reproducible methodologies are paramount in scientific research. Below are outlines of key protocols used to assess the effects of this compound IV.

Telomerase Activity Assessment: Telomeric Repeat Amplification Protocol (TRAP) Assay

The TRAP assay is the gold-standard for measuring telomerase activity. It is a two-step process involving telomerase-mediated extension of a substrate oligonucleotide, followed by PCR amplification of the extended products.

Methodology:

-

Cell Lysate Preparation: Harvest cells after treatment with AS-IV. Lyse cells in a suitable buffer (e.g., CHAPS lysis buffer) on ice to release intracellular proteins, including telomerase. Centrifuge to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal amounts are used in the subsequent steps.

-

TRAP Reaction: In a reaction tube, combine the cell lysate with a TRAP buffer mix containing a substrate primer (e.g., TS primer), dNTPs, and Taq polymerase.

-

Telomerase Extension: Incubate the reaction mixture at room temperature (e.g., 25°C for 20-30 minutes) to allow telomerase to add telomeric repeats onto the 3' end of the TS primer.

-

PCR Amplification: Transfer the tubes to a thermal cycler. First, inactivate telomerase (e.g., 95°C for 5 minutes). Then, perform PCR amplification (e.g., 30-35 cycles) to amplify the extended products.

-

Detection and Analysis: Analyze the PCR products using polyacrylamide gel electrophoresis (PAGE) and stain with a DNA dye (e.g., SYBR Green). Telomerase activity is visualized as a characteristic 6-base pair ladder. Alternatively, use a real-time PCR-based TRAP assay for quantitative results.

Relative Telomere Length Measurement: Quantitative PCR (qPCR)

This method compares the amplification of telomere repeat sequences (T) to a single-copy gene (S) within the same sample to determine a relative T/S ratio, which is proportional to the average telomere length.

Methodology:

-

Genomic DNA Extraction: Isolate high-quality genomic DNA from cell or tissue samples treated with or without AS-IV.

-

DNA Quantification and Normalization: Accurately measure the concentration of the extracted DNA and dilute all samples to a uniform concentration (e.g., 5 ng/µL).

-

qPCR Reaction Setup: Prepare two separate qPCR reactions for each sample.

-

Telomere (T) Reaction: Contains primers specific for the TTAGGG telomeric repeat sequence.

-

Single-Copy Gene (S) Reaction: Contains primers for a stable, single-copy gene (e.g., 36B4 or albumin) to serve as a control for the amount of genomic DNA.

-

-

qPCR Run: Perform the qPCR using a standard thermal cycling protocol. The instrument will record the cycle threshold (Ct) value for both the T and S reactions for each sample.

-

Data Analysis:

-

Calculate the difference in Ct values: ΔCt = Ct(telomere) - Ct(single-copy gene).

-

The relative telomere length (T/S ratio) is calculated as 2-ΔCt.

-

Compare the T/S ratios between AS-IV treated groups and control groups to determine the effect on telomere length.[8]

-

Cellular Senescence Detection: Senescence-Associated β-Galactosidase (SA-β-Gal) Staining

Senescent cells exhibit increased activity of lysosomal β-galactosidase at a suboptimal pH of 6.0. This activity can be detected by staining with the chromogenic substrate X-Gal.

Methodology:

-

Cell Seeding and Treatment: Plate cells in multi-well plates and treat with AS-IV and/or a senescence-inducing agent (e.g., D-Galactose, radiation).[22][24]

-

Fixation: Wash the cells with PBS and fix them with a formaldehyde/glutaraldehyde solution for 10-15 minutes at room temperature.

-

Staining: Wash the cells again and incubate them overnight at 37°C (without a CO₂ supply) in a freshly prepared staining solution containing X-Gal at pH 6.0.

-

Visualization and Quantification: Wash the cells and observe them under a microscope. Senescent cells will appear blue.[25] Quantify the results by counting the number of blue-stained cells relative to the total number of cells in several random fields of view.

Conclusion and Future Directions

The body of evidence strongly indicates that this compound IV is a potent activator of telomerase. Its mechanism of action is multifaceted, primarily involving the activation of the Src/MEK/ERK and PI3K/Akt signaling pathways, which converge to increase hTERT expression and activity. Quantitative data from both in vitro and human studies demonstrate AS-IV's ability to elongate telomeres and combat cellular senescence.

For drug development professionals, AS-IV represents a promising lead compound for therapies targeting age-related diseases.[14] Future research should focus on:

-

Long-term Safety and Efficacy: Comprehensive, large-scale randomized controlled trials are needed to validate the long-term benefits and safety profile of AS-IV supplementation.[14]

-

Bioavailability and Formulation: Optimizing delivery systems to enhance the bioavailability of AS-IV is crucial for its therapeutic application.

-

Synergistic Effects: Investigating the combination of AS-IV with other geroprotective compounds could reveal synergistic effects on telomere maintenance and overall healthspan.[[“]][7]

-

Specific Disease Models: Elucidating the precise effects of AS-IV in various age-related disease models, such as cardiovascular disease, neurodegeneration, and metabolic syndrome, will be critical for targeted drug development.[8][14]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound IV inhibits progression of glioma via blocking MAPK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-Aging Implications of Astragalus Membranaceus (Huangqi): A Well-Known Chinese Tonic - PMC [pmc.ncbi.nlm.nih.gov]

- 4. timehealth.co.uk [timehealth.co.uk]

- 5. A Natural Astragalus-Based Nutritional Supplement Lengthens Telomeres in a Middle-Aged Population: A Randomized, Double-Blind, Placebo-Controlled Study [mdpi.com]

- 6. consensus.app [consensus.app]

- 7. Roles and Mechanisms of this compound IV in Combating Neuronal Aging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cycloastragenol and this compound IV activate telomerase and protect nucleus pulposus cells against high glucose-induced senescence and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. semanticscholar.org [semanticscholar.org]

- 12. This compound IV and cycloastragenol stimulate the phosphorylation of extracellular signal-regulated protein kinase in multiple cell types - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Targeting Telomere Shortening in Vascular Aging and Atherosclerosis: Therapeutic Promise of Astragalus membranaceus - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. A Natural Astragalus-Based Nutritional Supplement Lengthens Telomeres in a Middle-Aged Population: A Randomized, Double-Blind, Placebo-Controlled Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. Discovery of potent telomerase activators: Unfolding new therapeutic and anti-aging perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. naturalhealthresearch.org [naturalhealthresearch.org]

- 19. Astragalus extract linked to biological aging benefits [nutraingredients.com]

- 20. mdpi.com [mdpi.com]

- 21. storage.prod.researchhub.com [storage.prod.researchhub.com]

- 22. [this compound IV alleviates D-GAL-induced endothelial cell senescence by promoting mitochondrial autophagy via inhibiting the PINK1/Parkin pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. This compound IV regulates NF-κB-mediated cellular senescence and apoptosis of hepatic stellate cells to suppress PDGF-BB-induced activation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. This compound IV ameliorates radiation-induced senescence via antioxidative mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. This compound IV alleviates macrophage senescence and d-galactose-induced bone loss in mice through STING/NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

The In Vivo Anti-Inflammatory Efficacy of Astragaloside IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Astragaloside IV (AS-IV), a primary active saponin (B1150181) isolated from the traditional Chinese medicinal herb Astragalus membranaceus, has garnered significant attention for its potent and multifaceted pharmacological effects.[1][2] Extensive in vivo research has demonstrated its therapeutic potential across a spectrum of inflammatory diseases, positioning it as a promising candidate for novel drug development. This technical guide provides a comprehensive overview of the in vivo effects of AS-IV on inflammatory conditions, with a focus on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action.

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetic properties of this compound IV is crucial for interpreting its in vivo effects. Following intravenous administration in rats (4 mg/kg), the highest concentrations of AS-IV are found in the kidneys, spleen, liver, heart, and lungs.[3] The elimination half-life varies with the administration route and dose, with intravenous injection leading to a half-life of approximately 98-241 minutes in rats, depending on the dosage.[3][4] Notably, the oral bioavailability of AS-IV is relatively low.[5]

Preclinical toxicity studies have indicated a favorable safety profile for AS-IV. No significant adverse reactions or evidence of hepatotoxicity or nephrotoxicity have been observed in animal models at doses significantly higher than the therapeutic range.[3][5] However, some studies suggest caution regarding its use during pregnancy at higher doses.[3][5]

In Vivo Anti-Inflammatory Effects Across Disease Models

This compound IV has been investigated in a wide array of animal models of inflammatory diseases, consistently demonstrating significant therapeutic efficacy. The following sections summarize the key findings, with quantitative data presented in structured tables for comparative analysis.

Systemic Inflammation and Sepsis

In models of lipopolysaccharide (LPS)-induced systemic inflammation, AS-IV has been shown to potently suppress the inflammatory cascade.

Experimental Protocol: LPS-Induced Systemic Inflammation in Mice

-

Animal Model: Female C57BL/6J mice (12 weeks old, 20-22 g).[4]

-

Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (0.5 µg/g body weight).[4]

-

AS-IV Administration: Daily i.p. injection of AS-IV (10 mg/kg body weight) for 6 consecutive days prior to LPS challenge.[4]

-

Outcome Measures: Serum levels of inflammatory cytokines (TNF-α, MCP-1) are measured 3 hours after LPS injection. Lung tissue is analyzed for inflammatory gene expression, neutrophil infiltration (myeloperoxidase content), and activation of signaling pathways (NF-κB, AP-1).[4]

Table 1: Effects of this compound IV on LPS-Induced Systemic Inflammation in Mice

| Parameter | LPS Control Group | AS-IV (10 mg/kg) + LPS Group | Percentage Inhibition | Reference |

| Serum TNF-α | Increased | Significantly Decreased | 49% | [4] |

| Serum MCP-1 | Increased | Significantly Decreased | 82% | [4] |

| Lung MPO Content | Increased | Strongly Inhibited | Not specified | [4] |

| Lung NF-κB DNA-binding | Increased | Significantly Suppressed | Not specified | [4] |

| Lung AP-1 DNA-binding | Increased | Significantly Suppressed | Not specified | [4] |

Inflammatory Bowel Disease (IBD)

AS-IV has demonstrated protective effects in experimental models of colitis, primarily by modulating macrophage polarization and reducing inflammatory cytokine production.[6]

Experimental Protocol: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

-

Animal Model: Male C57BL/6 mice (8-10 weeks old).

-

Induction of Colitis: Administration of 3% (w/v) DSS in drinking water for 7 days.

-

AS-IV Administration: Daily intragastric administration of AS-IV (20 or 40 mg/kg body weight) for 7 days, concurrent with DSS treatment.

-

Outcome Measures: Disease Activity Index (DAI), myeloperoxidase (MPO) activity in the colon, and colonic expression of pro- and anti-inflammatory cytokines.

Table 2: Effects of this compound IV on DSS-Induced Colitis in Mice

| Parameter | DSS Control Group | AS-IV (40 mg/kg) + DSS Group | Effect | Reference |

| Disease Activity Index (DAI) | Increased | Significantly Attenuated | Improvement in clinical signs | [6] |

| MPO Activity | Increased | Significantly Attenuated | Reduction in neutrophil infiltration | [6] |

| Colonic TNF-α mRNA | Upregulated | Significantly Downregulated | Anti-inflammatory effect | [6] |

| Colonic IL-1β mRNA | Upregulated | Significantly Downregulated | Anti-inflammatory effect | [6] |

| Colonic IL-10 mRNA | Downregulated | Significantly Increased | Promotion of anti-inflammatory response | [6] |

| Colonic TGF-β mRNA | Downregulated | Significantly Increased | Promotion of tissue repair | [6] |

Allergic Asthma

In murine models of allergic asthma, AS-IV has been shown to ameliorate airway inflammation and hyperresponsiveness.[7]

Experimental Protocol: Ovalbumin (OVA)-Induced Allergic Asthma in Mice

-

Animal Model: Female BALB/c mice.

-

Induction of Asthma: Sensitization with intraperitoneal injections of OVA and aluminum hydroxide, followed by challenge with aerosolized OVA.

-

AS-IV Administration: Intragastric administration of AS-IV (40 mg/kg body weight) during the challenge phase.[7]

-

Outcome Measures: Airway hyperresponsiveness (AHR), inflammatory cell infiltration in bronchoalveolar lavage fluid (BALF) and lung tissue, and levels of Th2 cytokines (IL-4, IL-5) and IL-17 in BALF.[7]

Table 3: Effects of this compound IV on OVA-Induced Allergic Asthma in Mice

| Parameter | OVA Control Group | AS-IV (40 mg/kg) + OVA Group | Effect | Reference |

| Airway Hyperresponsiveness | Increased | Significantly Reduced | Improved lung function | [7] |

| Inflammatory Cell Infiltration | Significant Infiltration | Remarkably Attenuated | Reduced airway inflammation | [7] |

| BALF IL-4 Levels | Increased | Significantly Decreased | Inhibition of Th2 response | [7] |

| BALF IL-5 Levels | Increased | Significantly Decreased | Inhibition of Th2 response | [7] |

| BALF IL-17 Levels | Increased | Significantly Decreased | Inhibition of Th17 response | [7] |

Necrotizing Enterocolitis (NEC)

AS-IV has shown protective effects in a rat model of NEC by attenuating oxidative stress and inflammation.[8]

Experimental Protocol: Asphyxia and Hypothermia-Induced NEC in Newborn Rats

-

Animal Model: Newborn Sprague-Dawley rats.[8]

-

Induction of NEC: Exposure to asphyxia and hypothermia for 3 consecutive days.[8]

-

AS-IV Administration: Oral administration of AS-IV (25, 50, and 75 mg/kg) for 4 days.[8]

-

Outcome Measures: Levels of malondialdehyde (MDA), myeloperoxidase (MPO), glutathione (B108866) (GSH), and superoxide (B77818) dismutase (SOD) in ileum tissue. Serum and ileum mRNA levels of inflammatory cytokines (TNF-α, IL-1β, IL-6).[8]

Table 4: Effects of this compound IV on Asphyxia and Hypothermia-Induced NEC in Rats

| Parameter | NEC Control Group | AS-IV (75 mg/kg) + NEC Group | Effect | Reference |

| Ileum MDA Levels | Increased | Significantly Decreased | Reduction of lipid peroxidation | [8] |

| Ileum MPO Levels | Increased | Significantly Decreased | Reduction of neutrophil infiltration | [8] |

| Ileum GSH Levels | Decreased | Significantly Increased | Enhancement of antioxidant defense | [8] |

| Ileum SOD Activity | Decreased | Significantly Increased | Enhancement of antioxidant defense | [8] |

| Serum TNF-α Levels | Increased | Significantly Reduced | Anti-inflammatory effect | [8] |

| Serum IL-1β Levels | Increased | Significantly Reduced | Anti-inflammatory effect | [8] |

| Serum IL-6 Levels | Increased | Significantly Reduced | Anti-inflammatory effect | [8] |

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of this compound IV are mediated through the modulation of several key signaling pathways. In vivo studies have elucidated its ability to interfere with pro-inflammatory signaling cascades and promote anti-inflammatory responses.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation.[9] AS-IV has been shown to inhibit the activation of NF-κB in various in vivo models.[4][9] This inhibition prevents the transcription of numerous pro-inflammatory genes, including those encoding cytokines, chemokines, and adhesion molecules.[4][9]

Caption: this compound IV inhibits the NF-κB signaling pathway.

Modulation of STAT Signaling

Signal Transducer and Activator of Transcription (STAT) proteins are crucial for cytokine signaling. AS-IV has been shown to modulate STAT signaling, which can influence macrophage polarization. By promoting a shift from pro-inflammatory M1 to anti-inflammatory M2 macrophages, AS-IV helps to resolve inflammation and promote tissue repair.[3][6]

Caption: this compound IV modulates STAT signaling to promote M2 macrophage polarization.

Regulation of the mTORC1 Signaling Pathway

The mammalian target of rapamycin (B549165) complex 1 (mTORC1) pathway is involved in regulating immune cell differentiation and function. In the context of allergic asthma, AS-IV has been shown to inhibit the mTORC1 signaling pathway, leading to a reduction in Th2 and Th17 cell responses.[7]

Caption: this compound IV inhibits the mTORC1 pathway in allergic asthma.

Conclusion and Future Directions

The in vivo evidence strongly supports the anti-inflammatory properties of this compound IV across a range of disease models. Its ability to modulate key inflammatory pathways, such as NF-κB, STAT, and mTORC1, underscores its potential as a therapeutic agent. The quantitative data summarized in this guide provide a clear basis for its efficacy.

Future research should focus on several key areas to advance the clinical translation of AS-IV. Investigating its efficacy in more chronic models of inflammatory diseases will be crucial. Furthermore, optimizing drug delivery systems to improve its oral bioavailability is a critical step for developing patient-friendly formulations. Finally, well-designed clinical trials are necessary to validate these promising preclinical findings in human subjects. The comprehensive data presented herein provides a solid foundation for the continued development of this compound IV as a novel anti-inflammatory therapeutic.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. This compound IV Inhibits NF-κB Activation and Inflammatory Gene Expression in LPS-Treated Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of the pharmacological effects of this compound IV and its autophagic mechanism in association with inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | this compound IV Alleviates the Experimental DSS-Induced Colitis by Remodeling Macrophage Polarization Through STAT Signaling [frontiersin.org]

- 7. This compound IV Ameliorates Airway Inflammation in an Established Murine Model of Asthma by Inhibiting the mTORC1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound IV ameliorates necrotizing enterocolitis by attenuating oxidative stress and suppressing inflammation via the vitamin D3-upregulated protein 1/NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antiinflammatory activity of this compound IV is mediated by inhibition of NF-kappaB activation and adhesion molecule expression - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of Astragaloside IV in Preclinical Studies: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract: Astragaloside IV (AS-IV), a primary active saponin (B1150181) extracted from Astragalus membranaceus, has demonstrated a wide spectrum of pharmacological activities in numerous preclinical studies.[1][2] With the molecular formula C41H68O14, this tetracyclic triterpenoid (B12794562) saponin is a cornerstone of traditional medicine and a subject of intense modern scientific investigation for its therapeutic potential.[3][4][5] This document provides a comprehensive technical overview of the preclinical pharmacological profile of AS-IV, focusing on its pharmacokinetics, toxicology, and multifaceted mechanisms of action across various disease models. It summarizes key quantitative data, details common experimental protocols, and visualizes critical signaling pathways to serve as a resource for ongoing research and development.

Pharmacokinetics and Toxicology

The therapeutic efficacy and safety of any drug candidate are fundamentally dependent on its pharmacokinetic and toxicological profiles. Studies in multiple preclinical species have characterized the absorption, distribution, metabolism, and excretion (ADME) of AS-IV, alongside its general safety.

Pharmacokinetics